1-Bromo-2-(difluoromethyl)-3-nitrobenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(difluoromethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-3-nitrobenzene. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution.
Another method involves the nitration of 1-bromo-2-(difluoromethyl)benzene. This process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, using advanced techniques and equipment to control reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a catalyst or specific conditions to proceed efficiently.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the difluoromethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 1-bromo-2-(difluoromethyl)-3-aminobenzene.
Oxidation Reactions: Products can include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-1-(difluoromethyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-(difluoromethyl)benzene: The position of the difluoromethyl group affects its chemical properties and reactivity.
Uniqueness
1-Bromo-2-(difluoromethyl)-3-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H4BrF2NO2 |
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Molecular Weight |
252.01 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-1-3-5(11(12)13)6(4)7(9)10/h1-3,7H |
InChI Key |
AXCVJURTKGSHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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